5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, an azetidine ring, a thiophene ring, and an oxadiazole ring, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, which is then functionalized with a furan-3-ylmethyl group. Subsequent steps involve the introduction of the thiophene ring and the formation of the oxadiazole ring through cyclization reactions. The final step includes the formation of the oxalate salt, which is achieved by reacting the oxadiazole derivative with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization. The reaction conditions would be carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction of the oxadiazole ring can produce 3-amino-1,2,4-oxadiazole derivatives.
Scientific Research Applications
5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole acetate
- 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole hydrochloride
Uniqueness
The uniqueness of 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate lies in its oxalate salt form, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-[1-(furan-3-ylmethyl)azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S.C2H2O4/c1-2-12(20-5-1)13-15-14(19-16-13)11-7-17(8-11)6-10-3-4-18-9-10;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAHJGSDCWOJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=COC=C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.